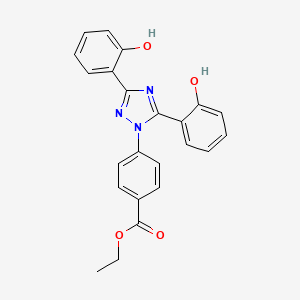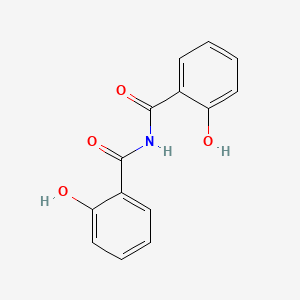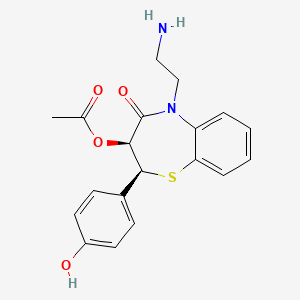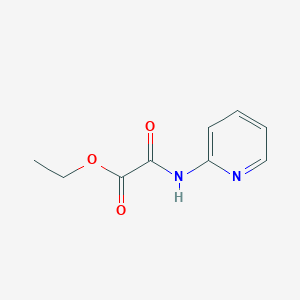![molecular formula C27H34O9 B601746 1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid CAS No. 146090-81-5](/img/structure/B601746.png)
1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid
Overview
Description
A major metabolite of the synthetic retinoid 13-cis Acritretin
Scientific Research Applications
Vibrational Spectra and Molecular Properties
1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid, also known as acitretin, has been the subject of detailed theoretical and experimental vibrational spectral investigations. This research aimed to identify the various normal modes of the molecule with greater wavenumber accuracy. Additionally, properties such as Natural Bond Orbital (NBO), Non-Linear Optical (NLO), Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and thermodynamic properties have been calculated to understand its molecular characteristics better (Chakkaravarthy & Shafi, 2018).
Isomerization Studies
Research into the photoisomerization of this compound has yielded important insights. It has been found that in dilute solutions of hexane, benzene, and ethanol, this compound undergoes photoisomerization, forming a multi-component mixture of cis isomers. These isomers have been separated and characterized using techniques like FT-1H-NMR and 13C-NMR, which have been crucial in establishing their structures (Englert, Weber, & Klaus, 1978).
Synthesis and Antipsoriatic Activity
The synthesis and characterization of new 10-acylderivatives of this compound, specifically the coupling products with all-trans-retinoic acid and related compounds, have been explored. These derivatives have shown potential as inhibitors of the enzyme glucose-6-phosphate dehydrogenase, indicating possible antipsoriatic activity (Berset & Krebs, 1991).
Photodynamic Therapy Applications
Studies have also explored the use of derivatives of this compound in enhancing the susceptibility of human skin squamous cell carcinoma cells to photodynamic therapy (PDT) with 5‐aminolaevulinic acid (5‐ALA). This indicates potential applications in treating superficial skin cancers (Ishida et al., 2009).
Crystal and Powder Diffraction Characterization
The compound has been found to crystallize in three polymorphic modifications, with their crystal structures determined by single-crystal diffractometry and X-ray powder diffraction methods. This study is crucial for understanding the crystal chemistry of pharmaceutically relevant species, such as this compound (Malpezzi et al., 2005).
Prophylaxis of Epithelial Tumors
Research has shown that this compound possesses a prophylactic effect on the development of skin papillomas and carcinomas in mice. This finding highlights its potential in cancer prevention, especially considering its low toxicity (Bollag, 1975).
Synthesis of 1-O-Acyl-D-Glucopyranuronic Acids
The synthesis of 1-O-acyl-D-glucopyranuronic acids, a process related to the compound , has been achieved through various chemical routes. This synthesis is important for the development of new pharmaceutical compounds (Keglević, Pravdic, & Tomašić, 1968).
Fluorinated Analogues
Studies have also been conducted on the synthesis and biological activity of fluorinated analogues of this compound. These analogues have shown marked regression of chemically induced skin papillomas in mice, indicating their potential in treating skin conditions (Lovey & Pawson, 1981).
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12-/t22-,23-,24+,25-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDSEGJHOGTFE-HTUSQDISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746964 | |
| Record name | 1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146090-81-5 | |
| Record name | 1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)




![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

